2-[1-(1-Ethoxyethoxy)undecyl]oxirane
Description
Chemical Structure and Properties
2-[1-(1-Ethoxyethoxy)undecyl]oxirane (CAS: 89102-29-4) is an epoxide (oxirane) derivative with a molecular formula of C₁₇H₃₄O₃ and a molecular weight of 286.45 g/mol . Its structure features:
- An oxirane ring (epoxide group) as the reactive core.
- A undecyl chain (11-carbon alkyl group) attached to the oxirane.
- A 1-ethoxyethoxy substituent at the first carbon of the undecyl chain, introducing ether functionality and branching.
Properties
CAS No. |
89102-29-4 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[1-(1-ethoxyethoxy)undecyl]oxirane |
InChI |
InChI=1S/C17H34O3/c1-4-6-7-8-9-10-11-12-13-16(17-14-19-17)20-15(3)18-5-2/h15-17H,4-14H2,1-3H3 |
InChI Key |
ZYEXVERNGPRAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1CO1)OC(C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Functional Group Comparisons
(R)-(+)-Glycidyl Undecyl Ether (CAS: 122608-92-8)
- Structure : C₁₄H₂₈O₂; molecular weight 228.37 g/mol .
- Key Differences : Lacks the 1-ethoxyethoxy group, featuring only a linear undecyl chain attached to the oxirane.
- Implications : Reduced polarity compared to the target compound, likely leading to lower solubility in polar solvents. Simpler structure may enhance reactivity in epoxide ring-opening reactions due to less steric hindrance.
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane (CAS: 73692-54-3)
- Structure : C₁₀H₂₀O₅; molecular weight 212.27 g/mol .
- Key Differences : Shorter methoxyethoxy chain (three ethoxy units) instead of a long alkyl chain.
- Implications : Higher oxygen content increases hydrophilicity, making it more suitable for aqueous formulations. The absence of a long alkyl chain reduces lipid solubility, limiting applications in hydrophobic systems.
Isopropyl Glycidyl Ether (CAS: 4016-14-2)
- Structure : C₆H₁₂O₂; molecular weight 116.16 g/mol .
- Key Differences : Branched isopropoxy group instead of a long alkyl chain.
- Implications : Higher volatility due to smaller size; used as a reactive diluent in epoxy resins. The branched structure may reduce crystallinity compared to linear analogs.
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane
Physical and Chemical Properties
Olfactory and Application Profiles
- The ethoxyethoxy group in the target compound may impart milder or more complex odor profiles.
- Applications: Glycidyl Undecyl Ether: Used in surface chemistry and drug delivery due to its amphiphilic structure . Isopropyl Glycidyl Ether: Employed in epoxy resins and coatings . Target Compound: Potential use in specialty polymers or as a surfactant due to its balanced hydrophilicity-lipophilicity profile.
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